molecular formula C4H9IN2S B017212 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide CAS No. 5464-11-9

2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide

Cat. No.: B017212
CAS No.: 5464-11-9
M. Wt: 244.1 g/mol
InChI Key: PZZRSEUDGCFXIH-UHFFFAOYSA-N
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Description

2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide, also known as this compound, is a useful research compound. Its molecular formula is C4H9IN2S and its molecular weight is 244.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26869. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Novel Compounds : It is used in treating 4,5-diphenyl-2H-imidazoles with alkyl iodides, yielding novel 1H+,2H-imidazoles (Katritzky, Borja, Marquet, & Sammes, 1983).

  • Ketene Aminals Synthesis : In the synthesis of ketene aminals with an imidazolidine ring, and various addition and cyclocondensation reactions (Huang & Tzai, 1986).

  • Derivative Synthesis : Used for synthesizing 1,2,4-triazole and 1,3,4-thiadiazole derivatives (Molina, Tárraga, & Espinosa, 1989).

  • Structure Studies : Helpful in studying the structure of regioisomers of 1H-imidazole-2-thiones ring (Assadieskandar et al., 2013).

  • Oligonucleotide Stability : Utilized in synthesizing 4-(methylthio)-1H-imidazo[4,5-c]pyridine 2′-deoxy--D-ribonucleosides and studying their conversion into 3-deaza-2′-deoxyadenosine for oligonucleotide stability (Seela, Grein, & Samnick, 1992).

  • Antimicrobial Applications : It is a component in the synthesis of new imidazothiazole and glycocyamidine derivatives with antimicrobial activities (Magd El-Din, Roaiah, Elsharabasy, & Hassan, 2007).

  • Obtaining Other Chemicals : Useful for obtaining 2-(dialkylamino)imidazoles and 3,5-diamino-2H-pyrrolium salts (Morel, Marchand, & Malvaut, 2000).

  • Synthesis of Dithiocarbamates : Used for synthesizing dithiocarbamates, mono-, di-, and tri-substituted thioureas (Mohanta, Dhar, Samal, Ila, & Junjappa, 2000).

  • Antimicrobial Activity : Exhibits antimicrobial activity and is used in various chemical reactions (Salman, Abdel-Aziem, & Alkubbat, 2015).

  • Antifungal and Antibacterial Applications : Imidazolopeptides synthesized with this compound showed potent antimicrobial activity against pathogenic fungi, dermatophytes, and moderate activity against gram-negative bacteria (Dahiya, 2008).

  • Photorearrangement Studies : Used in the photorearrangement of 2-methyl-5-nitro-1H-imidazoles in water-containing solutions to yield 2-methyl-2-imidazoline-4,5-dione-4-oximes (Pfoertner & Daly, 1987).

  • Cardiotonic Activity : Studied for its potential utility in the treatment of congestive heart failure (Schnettler, Dage, & Grisar, 1982).

  • Cytotoxic Activity : Some compounds synthesized with it showed significant cytotoxic activity against various cancer cell lines (Tomorowicz et al., 2020).

  • Food and Organism Studies : It is associated with studies on methylglyoxal, a compound with implications in diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).

  • Creatinine Synthesis : Used in the synthesis of creatinine-[15NH2] in a one-step reaction (Medina & Schmidt, 1976).

  • Histamine Analog Synthesis : Assists in the synthesis of 4-(.omega.-aminoalkyl)imidazole analogs of histamine (Paetzel & Liebscher, 1992).

  • Anticancer and Anti-HIV Activity : New derivatives of imidazole were tested for their anticancer and anti-HIV activity (Krȩżel, 1998).

  • X-ray Structure Insight : Provides insight into the structure of imidazole derivatives (Kuhn, Bohnen, Kratz, & Henkel, 1993).

  • Antineoplastic Activity : Active against various cancers and notable for its solution stability, water solubility, and pKa values (Anderson, Bhattacharjee, & Houston, 1989).

  • Microwave Assisted Synthesis : Used in the microwave-assisted synthesis of novel functionalized hydantoin derivatives (Kamila, Ankati, & Biehl, 2011).

Properties

IUPAC Name

2-methylsulfanyl-4,5-dihydro-1H-imidazole;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2S.HI/c1-7-4-5-2-3-6-4;/h2-3H2,1H3,(H,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZRSEUDGCFXIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCN1.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10969912
Record name 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10969912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5464-11-9
Record name 1H-Imidazole, 4,5-dihydro-2-(methylthio)-, hydriodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5464-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5464-11-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26869
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Methylsulfanyl)-4,5-dihydro-1H-imidazole--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10969912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylthio-2-imidazoline hydroiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.324
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide
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2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide
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2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide
Reactant of Route 4
2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide
Reactant of Route 5
2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide
Reactant of Route 6
2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide

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